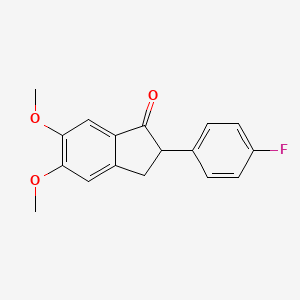![molecular formula C8H4F3O4P B14412711 2-[(Trifluoroacetyl)oxy]-2H-1,3,2-benzodioxaphosphole CAS No. 85233-01-8](/img/structure/B14412711.png)
2-[(Trifluoroacetyl)oxy]-2H-1,3,2-benzodioxaphosphole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Trifluoroacetyl)oxy]-2H-1,3,2-benzodioxaphosphole is a chemical compound known for its unique structure and properties. It contains a trifluoroacetyl group attached to a benzodioxaphosphole ring, which imparts distinct chemical reactivity and stability. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Trifluoroacetyl)oxy]-2H-1,3,2-benzodioxaphosphole typically involves the reaction of a benzodioxaphosphole precursor with trifluoroacetic anhydride. The reaction is carried out under mild conditions, often at room temperature, to ensure the stability of the trifluoroacetyl group. The process may involve the use of catalysts or specific solvents to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of trifluoroacetic anhydride in industrial settings requires careful handling due to its corrosive nature and potential environmental impact . Advanced purification techniques, such as chromatography and recrystallization, are employed to obtain high-purity products suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Trifluoroacetyl)oxy]-2H-1,3,2-benzodioxaphosphole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can lead to the removal of the trifluoroacetyl group, resulting in different derivatives.
Substitution: The trifluoroacetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary based on the desired transformation, with temperature, solvent, and reaction time being critical parameters .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetylated benzodioxaphosphole derivatives, while reduction can produce deprotected benzodioxaphosphole compounds .
Wissenschaftliche Forschungsanwendungen
2-[(Trifluoroacetyl)oxy]-2H-1,3,2-benzodioxaphosphole has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-[(Trifluoroacetyl)oxy]-2H-1,3,2-benzodioxaphosphole involves its interaction with molecular targets through the trifluoroacetyl group. This group can form strong hydrogen bonds and electrostatic interactions with biological molecules, influencing their function and activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert specific effects on cellular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluoroacetic acid: A related compound with a trifluoroacetyl group, used in various chemical reactions and industrial applications.
Trifluoroacetyl chloride: Another similar compound, known for its reactivity and use in organic synthesis.
Trifluoromethylpyridines: Compounds containing trifluoromethyl groups, used in agrochemicals and pharmaceuticals.
Uniqueness
2-[(Trifluoroacetyl)oxy]-2H-1,3,2-benzodioxaphosphole is unique due to its benzodioxaphosphole ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other trifluoroacetyl compounds may not be suitable .
Eigenschaften
CAS-Nummer |
85233-01-8 |
|---|---|
Molekularformel |
C8H4F3O4P |
Molekulargewicht |
252.08 g/mol |
IUPAC-Name |
1,3,2-benzodioxaphosphol-2-yl 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C8H4F3O4P/c9-8(10,11)7(12)15-16-13-5-3-1-2-4-6(5)14-16/h1-4H |
InChI-Schlüssel |
QRIUTJFWQRVIGD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)OP(O2)OC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


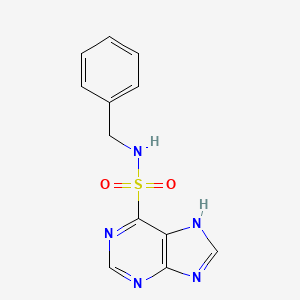
![2-[(2,2-Dimethylhydrazinyl)-phenoxyphosphinothioyl]-1,1-dimethylhydrazine](/img/structure/B14412634.png)
![1-(3-Methoxypropyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14412640.png)
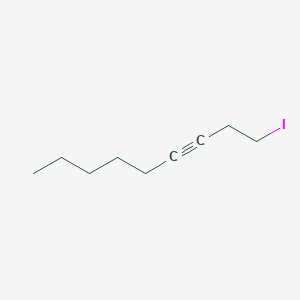
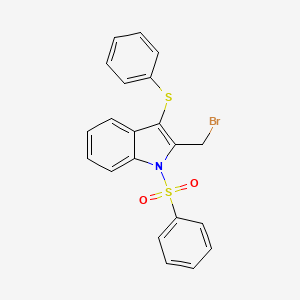
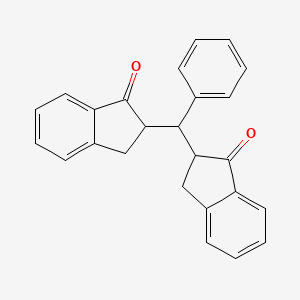
![5-[Chloro(dimethyl)silyl]pentyl 2-methylprop-2-enoate](/img/structure/B14412664.png)
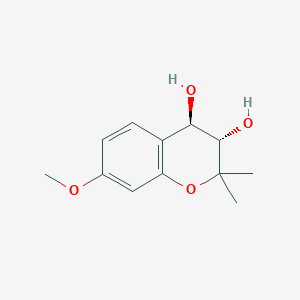
![1-[(4-Aminobutyl)(2-carboxy-4-phenylbutyl)carbamoyl]-L-proline](/img/structure/B14412689.png)
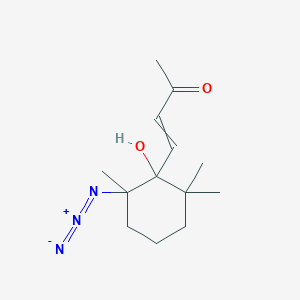
![2,3a,6-Trimethyloctahydrocyclopenta[c]pyrrole](/img/structure/B14412703.png)
![3H-Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dithiolan]-3-one](/img/structure/B14412718.png)
